((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine

Copper-containing amine oxidase stereochemistry-activity relationship tyramine oxidase inhibition

In CAO research, stereochemical purity is non-negotiable-the cis diastereomer loses ~55-fold inhibitory potency, rendering impure batches useless for SAR studies. This (1R,2S)-rel configured compound is a reversible, noncompetitive inhibitor of copper-containing amine oxidases (IC50 = 0.012 mM), enabling allosteric binding site titration without irreversible enzyme inactivation. It serves as a high-contrast stereochemical probe and a versatile chiral building block. BenchChem supplies the stereochemically validated trans isomer, ensuring reproducible dose-response relationships for your discovery programs.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
CAS No. 681806-71-3
Cat. No. B1408572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine
CAS681806-71-3
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1C(C1(CN)C2=CC=CC=C2)F
InChIInChI=1S/C10H12FN/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-,10-/m0/s1
InChIKeyUVDRNDBQMYYRKX-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine – Product Overview


((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine (CAS 681806-71-3) is a chiral cyclopropylmethylamine derivative featuring a trans-configured fluorine and aminomethyl substituent on the cyclopropane ring together with a phenyl group [1]. The compound has the molecular formula C₁₀H₁₂FN and a molecular weight of 165.21 g/mol [1]. It belongs to the class of fluorinated phenylcyclopropylamines, which have been systematically investigated as inhibitors of copper-containing amine oxidases (tyramine oxidase) [2]. The defined relative stereochemistry (1R,2S) ensures a consistent trans relationship between the fluorine atom and the phenyl/aminomethyl substituents, a structural feature that critically determines biological activity [2].

Stereochemical Control Defined (1R,2S)-trans cyclopropane scaffold
Target Class Copper-containing amine oxidase (CAO) inhibitor
Inhibition Mode Reversible noncompetitive mechanism probe

Why Generic Substitution of ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine Is Inappropriate


Within the fluorinated phenylcyclopropylamine class, seemingly minor structural changes produce order-of-magnitude changes in biological activity. The trans configuration of the fluorine relative to the aminomethyl group is essential for enzyme inhibition: the cis diastereomer 3b loses approximately 55‑fold potency compared to the trans isomer 3a [1]. Removing the methylene spacer between the cyclopropane ring and the amino group (i.e., using the primary amine analogue 5) abolishes inhibition entirely at concentrations up to 0.1 mM [1]. Even the well‑known non‑fluorinated comparator tranylcypromine displays a different inhibition mechanism (competitive vs. noncompetitive) and differs in absolute potency [1]. These steep structure‑activity relationships mean that substituting the title compound with a closely related analogue—even a single‑atom change or stereochemical inversion—can result in complete loss of the desired biological readout. Procurement of the specific (1R,2S)-rel diastereomer is therefore mandatory for reproducible experimental outcomes.

trans vs. cis diastereomer
Cis isomer loses approximately 55‑fold potency; stereochemical inversion drastically reduces enzyme inhibition.
Methylamine vs. primary amine
Removing the methylene spacer abolishes inhibitory activity; even minor structural analogs may be completely inactive.
Mechanism mismatch
Competitive inhibitors (e.g., tranylcypromine) or irreversible agents do not replicate the reversible noncompetitive binding profile.

Quantitative Differentiation Evidence: ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine vs. Closest Analogs


Trans vs. Cis Diastereomer: Potency Gap in Tyramine Oxidase Inhibition

The trans diastereomer (compound 3a, which corresponds to the title compound) inhibits microbial tyramine oxidase with an IC₅₀ of 0.012 mM, whereas the cis diastereomer (compound 3b) requires a 55‑fold higher concentration to achieve the same effect (IC₅₀ = 0.66 mM) [1]. This direct head‑to‑head comparison was performed under identical assay conditions using the same enzyme preparation [1]. The data demonstrate that the relative stereochemistry of the fluorine and aminomethyl substituents on the cyclopropane ring is the dominant driver of inhibitory potency.

Trans vs. Cis Potency
Head-to-head
55‑fold difference
Stereochemistry dictates inhibitory activity; cis isomer requires much higher concentration.
Trans IC₅₀ 0.012 mM vs. cis 0.66 mM (tyramine oxidase)
Copper-containing amine oxidase stereochemistry-activity relationship tyramine oxidase inhibition

Methylamine vs. Primary Amine: Methylene Spacer Requirement

Compound 5, 2‑fluoro‑1‑phenylcyclopropylamine, which lacks the methylene spacer between the cyclopropane ring and the amino group, showed no inhibition (ni) of tyramine oxidase when tested at concentrations up to 0.1 mM [1]. In contrast, the title compound (3a), which possesses the methylene‑extended aminomethyl group, inhibits the enzyme with an IC₅₀ of 0.012 mM under the same assay conditions [1]. This all‑or‑nothing difference illustrates that the precise position of the basic nitrogen relative to the fluorinated cyclopropane core is non‑negotiable for activity.

Methylene Spacer Requirement
Head-to-head
>8‑fold lower potency
Methylamine extension is essential; primary amine analogue shows no inhibition.
Compound 5 inactive at 0.1 mM; title compound IC₅₀ 0.012 mM
amine oxidase structure-activity relationship methylamine requirement

Inhibition Mechanism: Reversible Noncompetitive vs. Irreversible/Competitive

Kinetic analysis revealed that the title compound 3a acts as a reversible, noncompetitive inhibitor of tyramine oxidase, indicating binding to a site distinct from the substrate‑binding pocket [1]. In contrast, the hydrazide analogue 4 is an irreversible inhibitor, and tranylcypromine (1a) is a competitive inhibitor of the same enzyme [1]. Compound 3a did not show the time‑ and concentration‑dependent inactivation characteristic of irreversible inhibitors [1]. This mechanistic distinction is embedded in the same experimental study and allows users to select the title compound when a reversible, non‑active‑site probe is required.

Inhibition Mechanism
Head-to-head
Reversible, noncompetitive
Only analogue with reversible noncompetitive profile; enables allosteric site studies.
vs. irreversible (compound 4) and competitive (tranylcypromine)
enzyme inhibition mechanism reversible inhibitor copper-containing amine oxidase

Potency Comparison with Tranylcypromine

Under identical assay conditions, the title compound 3a inhibits tyramine oxidase with an IC₅₀ of 0.012 mM, while the classic cyclopropylamine inhibitor tranylcypromine (trans‑2‑phenylcyclopropylamine, 1a) shows an IC₅₀ of 0.035 mM [1]. This represents an approximately 3‑fold higher potency for the fluorinated methylamine derivative, even though the two compounds operate through different inhibition mechanisms (noncompetitive vs. competitive) [1]. The data provide a quantitative benchmark against a widely recognized reference compound in the monoamine oxidase field.

Tranylcypromine Comparison
Cross-study comparable
2.9‑fold lower IC₅₀
Supports mechanistic probe selection; measurable potency difference vs. classic inhibitor.
Title compound 0.012 mM vs. tranylcypromine 0.035 mM
tranylcypromine comparator cycloalkylamine MAO inhibitor relative potency

Recommended Applications for ((1R,2S)-rel-2-Fluoro-1-phenylcyclopropyl)methanamine


Probing CAO Allosteric or Secondary Binding Sites

Because compound 3a is the only reversible, noncompetitive inhibitor among the fluorinated phenylcyclopropylamine series tested, it is uniquely suited for studies that require titration of a binding site distinct from the substrate‑binding pocket of CAOs [1]. The defined relative stereochemistry ensures reproducible dose‑response relationships (IC₅₀ = 0.012 mM) [1]. Researchers investigating the glucose‑transporter‑associated CAO or CAO‑linked oxidative stress pathways can use this compound without the confounding factor of irreversible enzyme inactivation observed with hydrazide‑based inhibitors [1].

Stereochemical SAR Probe for Cyclopropylamine Scaffolds

The 55‑fold activity gap between the trans (3a) and cis (3b) diastereomers provides a high‑contrast stereochemical probe for SAR studies [1]. Medicinal chemists can confidently employ the title compound as the active trans reference standard when evaluating new cyclopropylamine derivatives, knowing that even minor stereochemical impurities would be highlighted by a dramatic loss of inhibitory activity [1].

Building Block for Fluorinated Cyclopropyl-Containing Drug Candidates

The title compound is a versatile intermediate for introducing a stereochemically defined, fluorinated cyclopropylmethylamine moiety into more complex structures [1]. The primacy of the (1R,2S)-rel trans geometry for biological activity means that downstream coupling reactions retain the correct relative orientation of pharmacophoric groups, which is essential when the target compound is ultimately intended for CAO‑ or MAO‑related applications [1].

Mechanistic Comparator for CAO Inhibitor Differentiation

The title compound serves as a well‑characterized reversible noncompetitive control in experiments designed to dissect the inhibition mechanisms of novel CAO ligands [1]. Its quantitatively established IC₅₀ (0.012 mM) and defined mechanism (reversible, noncompetitive) allow direct side‑by‑side comparison with competitive inhibitors such as tranylcypromine (IC₅₀ = 0.035 mM) or irreversible agents such as compound 4 (IC₅₀ = 0.020 mM) [1].

Application
Selection Property
Validation Focus
CAO allosteric binding studies
Reversible noncompetitive inhibition profile
Allosteric or secondary binding site titration
Stereochemical SAR probe
High-contrast trans diastereomer activity
Diastereomer-dependent potency verification
Fluorinated cyclopropylamine building block
Stereochemically defined (1R,2S)-trans scaffold
Stereochemical retention in downstream coupling
CAO inhibitor mechanism comparator
Reversible noncompetitive control compound
Mechanism-based inhibitor classification studies
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